2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylpyrimidine with indazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimido[1,2-b]indazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridylacetamide moiety can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
- 2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the pyridylacetamide moiety enhances its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C19H17N5O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C19H17N5O/c1-12-16(10-18(25)22-14-6-5-9-20-11-14)13(2)24-19(21-12)15-7-3-4-8-17(15)23-24/h3-9,11H,10H2,1-2H3,(H,22,25) |
InChI Key |
HMJWVTVHIOSGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.